1,2,4-Trimethoxybenzene

Vue d'ensemble

Description

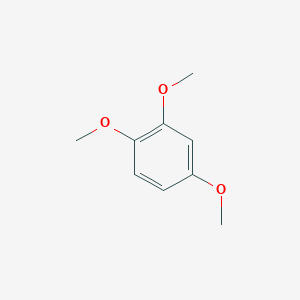

1,2,4-Trimethoxybenzene (C₉H₁₂O₃; molecular weight 168.19 g/mol; CAS 135-77-3) is a methoxy-substituted benzene derivative with three methoxy groups at the 1-, 2-, and 4-positions. Its IUPAC InChIKey is AGIQIOSHSMJYJP-UHFFFAOYSA-N, and it appears as a light yellow to yellow-brown liquid at room temperature . Key applications include its role as a pharmaceutical intermediate in synthesizing antiproliferative agents (e.g., barbigerone derivatives) and phytoalexins like Malvone A . It is also notable for its selective inhibition of the NLRP3 inflammasome, a critical target in inflammatory diseases such as experimental autoimmune encephalomyelitis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,4-Trimethoxybenzene can be synthesized through the methylation of hydroxyhydroquinone using methyl iodide in the presence of a strong base . Another method involves the Friedel-Crafts acylation of this compound with benzoyl chloride using a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods: Industrially, this compound is produced from the C9 aromatic hydrocarbon fraction during petroleum distillation . This method involves the separation and purification of the compound from the distillation fraction.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,4-Trimethoxybenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro and halogenated derivatives

Applications De Recherche Scientifique

Pharmacological Applications

-

NLRP3 Inflammasome Inhibition

- Recent studies have identified 1,2,4-TTB as a selective inhibitor of the NLRP3 inflammasome. This inflammasome is implicated in various inflammatory diseases, including multiple sclerosis and Parkinson’s disease. In experimental autoimmune encephalomyelitis (EAE) models, administration of 1,2,4-TTB significantly reduced inflammation and clinical symptoms by inhibiting caspase-1 activation and IL-1β secretion .

- Mechanism of Action : The compound disrupts the oligomerization of apoptosis-associated speck-like protein (ASC) and its interaction with NLRP3, thereby blocking inflammasome assembly and activity .

Study Dosage Effect EAE Model 200 mg/kg/day for 17 days Reduced inflammation and demyelination - Antimicrobial Properties

Agricultural Applications

-

Insect Attraction

- A study investigated the use of 1,2,4-TTB in attracting pollinators through a mixture of semiochemicals (TIV), which also included indole and vanillin. The mixture was tested in traps placed in citrus orchards to attract Euglossini bees, which are critical for pollination .

- Results : The traps baited with TIV captured significant numbers of orchid bees, indicating that 1,2,4-TTB can enhance pollinator presence in agricultural settings.

Experiment Location Results Citrus Orchard Study Silva Jardim, Brazil Increased capture of Eulaema nigrita and Euglossa pleosticta

Environmental Applications

- Insect Repellent

- 1,2,4-TTB has been noted for its potential as an insect repellent. It occurs naturally in coal tar and certain plant oils and has been evaluated for its efficacy against various pests . While it shows promise as a repellent for insects such as mosquitoes and as a deterrent for pets like cats and dogs, regulatory approvals vary by region.

Mécanisme D'action

1,2,4-Trimethoxybenzene exerts its effects by selectively inhibiting the NLRP3 inflammasome. It inhibits the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) and the protein-protein interaction between NLRP3 and ASC, thereby blocking the assembly of the NLRP3 inflammasome . This inhibition reduces the activation of caspase-1 and the secretion of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers: 1,2,3-Trimethoxybenzene vs. 1,2,4-Trimethoxybenzene

Key Differences :

- Positional Isomerism : The placement of methoxy groups distinguishes these isomers. 1,2,3-Trimethoxybenzene has adjacent substituents at positions 1, 2, and 3, while this compound has a para-substituted methoxy group at position 3.

- Volatile Profiles :

| Compound | Relative Content in Pu-erh Tea (mg/g) | Aroma Contribution |

|---|---|---|

| 1,2,3-Trimethoxybenzene | 3.159 ± 0.114 | Dominant "stale" flavor |

| This compound | 1.368 ± 0.132 | Secondary "aged" aroma note |

Both compounds are derived from fungal methylation of gallic acid during tea fermentation, but 1,2,3-Trimethoxybenzene is more abundant and sensorially dominant .

Functional Analogues: Methoxyphenolic Compounds

Pyrolysis Products: In biomass pyrolysis (e.g., pine), this compound is a minor product alongside 2-methoxyphenol and 2,6-dimethoxyphenol. These compounds collectively contribute to phenolic profiles but differ in thermal stability and formation pathways .

Recovery Efficiency :

In salting-out re-distillation (SRD), this compound exhibits a recovery rate of 79.34%, slightly lower than 1,2,3-Trimethoxybenzene (79.55%) but higher than tetramethoxy derivatives (72.98%) .

This compound

- Anti-inflammatory Activity : Selectively inhibits NLRP3 inflammasome activation at IC₅₀ values < 10 μM, attenuating cytokine release (e.g., IL-1β) in macrophages .

- Synthetic Utility : Used to prepare Malvone A and antiproliferative agents, highlighting its versatility in medicinal chemistry .

1,2,3-Trimethoxybenzene

- Flavor Industry: Constitutes >17% of aroma-active compounds in Pu-erh tea, imparting a "stale" note critical to its market value .

- Limited Bioactivity: Unlike its isomer, it lacks reported NLRP3 inhibitory effects, emphasizing the importance of substitution patterns in pharmacological activity.

Chemical and Physical Properties

Activité Biologique

1,2,4-Trimethoxybenzene (1,2,4-TTB) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including anti-inflammatory and anticancer therapies.

This compound is an aromatic compound characterized by three methoxy groups attached to a benzene ring. Its molecular formula is C10H12O3, and it has a molecular weight of 180.20 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry.

1. Anti-Inflammatory Effects

Recent studies have highlighted the role of 1,2,4-TTB as a selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the immune response involved in various inflammatory diseases, including multiple sclerosis and Parkinson's disease.

- Mechanism of Action :

- 1,2,4-TTB was shown to significantly suppress NLRP3 inflammasome activation in murine models. It inhibited caspase-1 activation and interleukin-1 beta (IL-1β) secretion in both immortalized bone marrow-derived macrophages and primary microglia .

- In vivo studies demonstrated that administration of 1,2,4-TTB (200 mg/kg/day) for 17 days ameliorated symptoms in experimental autoimmune encephalomyelitis (EAE) models by reducing inflammation and demyelination .

2. Anticancer Properties

1,2,4-TTB has also been investigated for its anticancer potential. A series of hybrid compounds incorporating 1,2,4-TTB were synthesized and tested against human topoisomerases I and II.

- Case Study :

- One study reported that compound 7e (a hybrid including 1,2,4-TTB) exhibited significant inhibition of both hTopo I and II activities. It induced apoptosis in MCF-7 breast cancer cells by activating intrinsic apoptotic pathways .

- The IC50 values for compound 7e were found to be approximately 0.97 ± 0.1 µM against BALB/3T3 cells .

Insect Attractant

Beyond its pharmacological properties, 1,2,4-TTB has been studied for its role as an insect attractant. In a preliminary study involving a mixture of semiochemicals (TIV), which included indole and vanillin alongside 1,2,4-TTB, it was found to attract specific pollinators such as Eulaema nigrita and Euglossa pleosticta.

- Field Experiment :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is 1,2,4-Trimethoxybenzene synthesized for research purposes?

- Methodological Answer : this compound can be synthesized via alkylation of protocatechuic acid (3,4-dihydroxybenzoic acid) using dimethyl sulfate or methyl iodide under basic conditions. An alternative route involves reacting ethyl diazoacetate with resorcinol derivatives under catalytic conditions. Purity is typically verified via HPLC or GC-MS, with structural confirmation by H/C NMR spectroscopy .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Molecular weight : 168.19 g/mol

- Boiling point : 247°C

- Density : 1.130 g/cm

- LogP (octanol-water partition coefficient) : 1.71, indicating moderate lipophilicity.

These parameters inform solvent selection (e.g., dimethyl sulfoxide for stock solutions) and stability considerations during storage (recommended at 4°C) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use EN 374-certified nitrile gloves for chemical resistance, coupled with lab coats and safety goggles. Perform experiments in fume hoods to avoid inhalation. Skin contact requires immediate washing with soap and water. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What experimental methodologies are used to assess the inhibitory effects of this compound on the NLRP3 inflammasome?

- Methodological Answer :

- In vitro : Immortalized bone marrow-derived macrophages (iBMDMs) or primary microglia are primed with LPS (1 μg/mL, 3.5 hr) and treated with 1,2,4-TTB (0.5–1 mM) before NLRP3 activation (nigericin/ATP). Caspase-1 cleavage and IL-1β secretion are quantified via Western blot (anti-Casp-1, anti-IL-1β antibodies) and ELISA .

- ASC oligomerization : Crosslinking with disuccinimidyl suberate (DSS) followed by SDS-PAGE under non-reducing conditions .

Q. How does this compound specifically inhibit NLRP3 inflammasome activation without affecting other inflammasomes like AIM2?

- Methodological Answer : 1,2,4-TTB disrupts NLRP3-ASC interaction and ASC speck formation, confirmed by co-immunoprecipitation (Co-IP) and immunofluorescence. Specificity is validated using AIM2 inflammasome activators (e.g., poly(dA:dT)), which remain unaffected in primary macrophages. Structural analogs (e.g., 1,2,3-TTB) show no inhibition, highlighting positional methoxy group importance .

Q. What in vivo models demonstrate the therapeutic potential of this compound for neuroinflammatory diseases?

- Methodological Answer : In experimental autoimmune encephalomyelitis (EAE) models:

- Induction : Mice immunized with MOG peptide in complete Freund’s adjuvant + pertussis toxin.

- Treatment : 1,2,4-TTB (200 mg/kg/day, intragastric) administered from day 7 post-immunization.

- Outcomes : Reduced demyelination (LFB staining), decreased spinal cord IL-1β (ELISA), and suppressed IFN-γ/IL-17a mRNA (qPCR). Flow cytometry confirms minimal impact on T-cell subsets .

Q. How do researchers analyze the structural determinants of this compound's bioactivity compared to its isomers?

- Methodological Answer : Isomers (e.g., 1,2,3-TTB) are tested in parallel using NLRP3 activation assays. Dose-response curves (0.1–2 mM) and molecular docking simulations identify critical methoxy group positions. Bioactivity is correlated with LogP and steric parameters via QSAR modeling .

Q. What methodological challenges arise when quantifying NLRP3 inflammasome inhibition in primary microglia cultures?

- Methodological Answer : Challenges include:

- Cell viability : Use CellTiter-Glo assays to exclude cytotoxicity at >1 mM concentrations.

- Variable priming : Standardize LPS batches to ensure consistent pro-IL-1β expression.

- ASC speck quantification : Automated image analysis (e.g., ImageJ) reduces subjectivity in counting specks per cell .

Q. Data Contradictions and Validation

- Dosage Discrepancies : While 1 mM 1,2,4-TTB effectively inhibits NLRP3 in vitro, in vivo efficacy requires higher doses (200 mg/kg/day). Researchers must validate bioavailability via pharmacokinetic studies (e.g., plasma LC-MS) .

- Isomer Specificity : The lack of inhibition by 1,2,3-TTB underscores the need for strict isomer purity controls during synthesis .

Propriétés

IUPAC Name |

1,2,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIQIOSHSMJYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035163 | |

| Record name | 1,2,4-Trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-77-3 | |

| Record name | 1,2,4-Trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU3WD07SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.